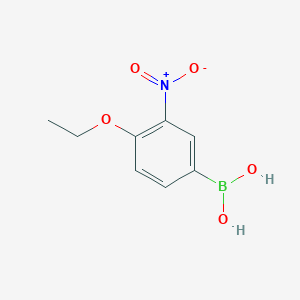
3-Methyl-5-phenylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is a morpholine derivative, characterized by the presence of a methyl group at the 3-position and a phenyl group at the 5-position of the morpholine ring. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylmorpholine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Reagents: 3-methylmorpholine, phenylmagnesium bromide, hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反応の分析
Types of Reactions
3-Methyl-5-phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the hydrochloride salt can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature to reflux.
Reduction: Lithium aluminum hydride (LiAlH4); anhydrous ether or THF; low temperature to room temperature.
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); organic solvents; room temperature to reflux.
Major Products Formed
Oxidation: N-oxides of 3-Methyl-5-phenylmorpholine.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with different functional groups.
科学的研究の応用
3-Methyl-5-phenylmorpholine hydrochloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-Methyl-5-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:
Binding to Receptors: The compound may interact with certain receptors in biological systems, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting various biochemical pathways.
Cellular Signaling: The compound could influence cellular signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
3-Methylmorpholine: Lacks the phenyl group at the 5-position, resulting in different chemical and biological properties.
5-Phenylmorpholine: Lacks the methyl group at the 3-position, leading to variations in reactivity and applications.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom, differing in its chemical behavior and uses.
Uniqueness
3-Methyl-5-phenylmorpholine hydrochloride is unique due to the presence of both the methyl and phenyl groups on the morpholine ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
3-methyl-5-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |
InChIキー |
NGSNLLZWPJEGNT-UHFFFAOYSA-N |
正規SMILES |
CC1COCC(N1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


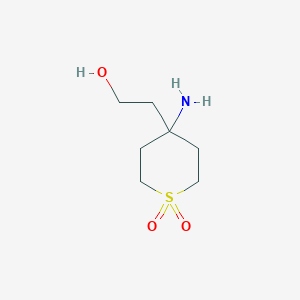
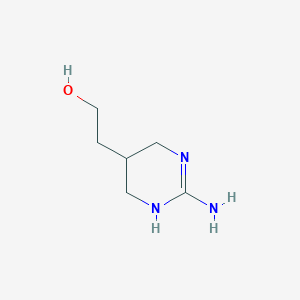


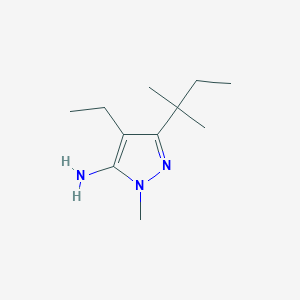
![6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13311117.png)
amine](/img/structure/B13311122.png)
amine](/img/structure/B13311125.png)

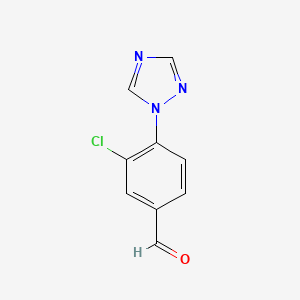
![(4-Methoxybutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13311141.png)
